molecular formula C18H19N3OS B2757601 (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone CAS No. 852132-43-5

(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone

Cat. No.: B2757601
CAS No.: 852132-43-5
M. Wt: 325.43
InChI Key: PKBWDGAWMJCDGL-UHFFFAOYSA-N
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Description

(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone is a complex organic compound featuring an imidazo[2,1-b]thiazole core

Mechanism of Action

Target of Action

The compound also shows selectivity for cancer cells over normal mouse fibroblast cells (3T3-L1) .

Mode of Action

The exact interaction of (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone with its targets remains to be fully elucidated These studies suggest that the compound interacts with DNA dodecamer and caspase-3. The binding site amino acids and their free binding energies were calculated, supporting its potential as an anticancer agent .

Result of Action

The compound induces mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in MCF-7 breast cancer cells. These effects contribute to its cytotoxicity against cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-b]thiazole core, which can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The phenyl and methyl groups are introduced via electrophilic aromatic substitution reactions.

The final step involves the coupling of the imidazo[2,1-b]thiazole derivative with piperidin-1-ylmethanone. This can be done using a variety of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the imidazo[2,1-b]thiazole core, depending on the reaction conditions and the nucleophile used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols. Substitution reactions could introduce various functional groups into the molecule, potentially altering its pharmacological properties.

Scientific Research Applications

Chemistry

In chemistry, (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit certain cancer cell lines. Additionally, its structural features make it a candidate for the development of drugs targeting specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b]thiazole Derivatives: Compounds with similar core structures, such as 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide, have been studied for their anticancer and antimicrobial activities.

    Piperidinyl Methanone Derivatives: These compounds, like N-(4-piperidinyl)methanone, are known for their pharmacological properties, including analgesic and anti-inflammatory effects.

Uniqueness

What sets (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone apart is its unique combination of the imidazo[2,1-b]thiazole core with the piperidin-1-ylmethanone moiety. This combination enhances its potential as a therapeutic agent by providing a scaffold that can interact with multiple molecular targets, thereby increasing its efficacy and selectivity in treating diseases.

Properties

IUPAC Name

(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-13-16(17(22)20-10-6-3-7-11-20)23-18-19-15(12-21(13)18)14-8-4-2-5-9-14/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBWDGAWMJCDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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